(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxyphenyl group, and a methylbutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide and a suitable alkylating agent to form the thiazolidinone ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
Uniqueness
(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N2O3S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)iminomethyl]-4-hydroxy-3-(3-methylbutyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H22N2O3S2/c1-11(2)7-8-19-16(20)15(24-17(19)23)10-18-13-6-5-12(21-3)9-14(13)22-4/h5-6,9-11,20H,7-8H2,1-4H3 |
InChI Key |
XUZKMLMNTDWVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(SC1=S)C=NC2=C(C=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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